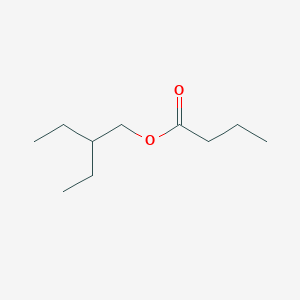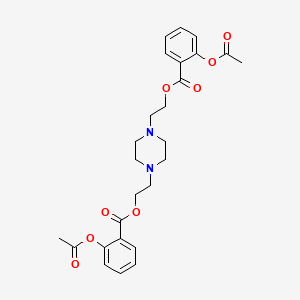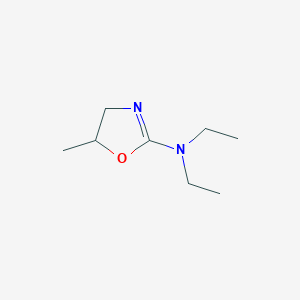
N,N-Diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. This reaction forms the oxazoline ring, which can then be further functionalized to obtain the desired compound.
For example, the reaction of N,N-diethylaminoethanol with acetone in the presence of an acid catalyst can yield this compound. The reaction conditions often involve heating the mixture to promote cyclization and subsequent purification steps to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
Applications De Recherche Scientifique
N,N-Diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-2-oxazoline: A related compound with similar chemical properties but different reactivity due to the absence of the methyl group.
N,N-Diethyl-4,5-dihydro-1,3-oxazole: Another similar compound that lacks the methyl group, affecting its chemical behavior and applications.
Uniqueness
N,N-Diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as drug design and materials science.
Propriétés
Numéro CAS |
80099-37-2 |
|---|---|
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
N,N-diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C8H16N2O/c1-4-10(5-2)8-9-6-7(3)11-8/h7H,4-6H2,1-3H3 |
Clé InChI |
YZGKEYNGXZZSMN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NCC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



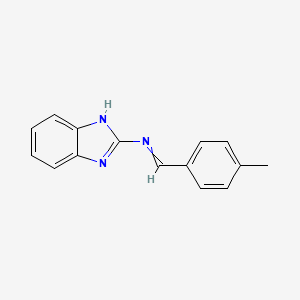
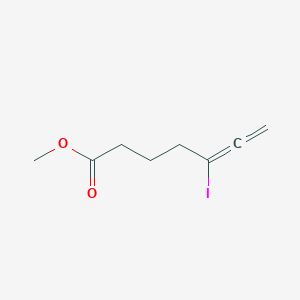

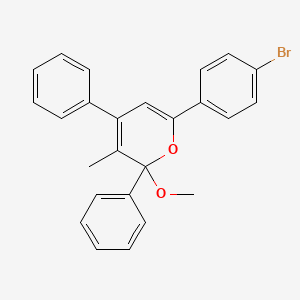
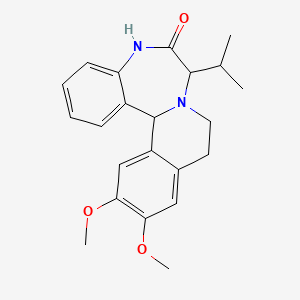

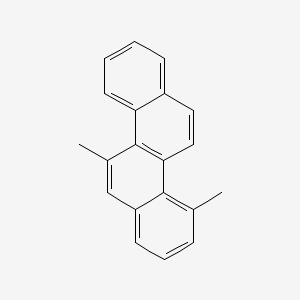

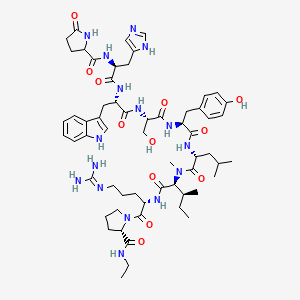

![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
